molecular formula C20H27N3O3 B7173124 N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide

Cat. No.: B7173124
M. Wt: 357.4 g/mol
InChI Key: LYNKFGMKLXXCNN-UHFFFAOYSA-N
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Description

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug design. The compound features a benzoyl group attached to a piperidine ring, which is further connected to another piperidine ring through a carbonyl group and an acetamide moiety. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15(24)21-18-10-6-12-23(14-18)20(26)17-9-5-11-22(13-17)19(25)16-7-3-2-4-8-16/h2-4,7-8,17-18H,5-6,9-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNKFGMKLXXCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzoylpiperidine, which can be achieved through the acylation of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The resulting 1-benzoylpiperidine is then subjected to a carbonylation reaction to introduce the carbonyl group at the 3-position of the piperidine ring. This intermediate is further reacted with another piperidine derivative to form the final compound, this compound, through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-3-yl]acetamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

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